Product packaging for Fructose-1,6-diphosphate calcium salt(Cat. No.:CAS No. 103213-33-8)

Fructose-1,6-diphosphate calcium salt

Cat. No.: B561225
CAS No.: 103213-33-8
M. Wt: 378.176
InChI Key: QIUINQIXDJNFJN-BAOOBMCLSA-L
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Description

Defining Fructose-1,6-Diphosphate (B8644906) as a Key Metabolic Intermediate

Fructose-1,6-diphosphate, also known as fructose-1,6-bisphosphate, is a pivotal molecule in the central metabolic pathway of glycolysis. researchgate.netwikipedia.org This six-carbon sugar is phosphorylated at carbons 1 and 6. wikipedia.org Its formation from fructose-6-phosphate (B1210287), a reaction catalyzed by the enzyme phosphofructokinase-1 (PFK-1), is a major rate-limiting and committed step in glycolysis. quiz-maker.com This essentially traps the sugar molecule within the cell for energy production.

Subsequently, fructose-1,6-diphosphate is cleaved by the enzyme aldolase (B8822740) into two three-carbon molecules: glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). droracle.aiabcam.com These molecules are further metabolized in the later stages of glycolysis to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Beyond its role in glycolysis, fructose-1,6-diphosphate is also a crucial intermediate in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. alivetek.orgmedscape.com In this pathway, the enzyme fructose-1,6-bisphosphatase catalyzes the conversion of fructose-1,6-diphosphate to fructose-6-phosphate. alivetek.orgmedscape.com The reciprocal regulation of phosphofructokinase and fructose-1,6-bisphosphatase is a key control point in determining whether glucose will be broken down for energy or synthesized for storage. alivetek.orgyoutube.com

The significance of fructose-1,6-diphosphate extends to its role as an allosteric regulator of several enzymes. It acts as an allosteric activator of pyruvate (B1213749) kinase, another key enzyme in glycolysis, and NAD+-dependent L-(+)-lactate dehydrogenase. wikipedia.orgabcam.com Conversely, it can inhibit enzymes like acetate (B1210297) kinase. abcam.com This regulatory function underscores its central role in coordinating cellular metabolism.

Table 1: Key Enzymes Associated with Fructose-1,6-Diphosphate

EnzymePathwayFunction
Phosphofructokinase-1 (PFK-1)GlycolysisCatalyzes the phosphorylation of fructose-6-phosphate to form fructose-1,6-diphosphate. quiz-maker.com
AldolaseGlycolysisCleaves fructose-1,6-diphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. droracle.aiabcam.com
Fructose-1,6-bisphosphataseGluconeogenesisCatalyzes the dephosphorylation of fructose-1,6-diphosphate to fructose-6-phosphate. alivetek.orgmedscape.com
Pyruvate KinaseGlycolysisAllosterically activated by fructose-1,6-diphosphate. wikipedia.orgabcam.com
NAD+-dependent L-(+)-lactate dehydrogenaseAnaerobic RespirationAllosterically activated by fructose-1,6-diphosphate. abcam.com

Historical Perspectives on Fructose-1,6-Diphosphate Discovery and Early Research (e.g., Harden-Young Ester)

The discovery of fructose-1,6-diphosphate is intrinsically linked to the pioneering work of British biochemists Sir Arthur Harden and William John Young in the early 20th century. wikipedia.orgnih.gov While investigating the fermentation of glucose by yeast juice, they observed that the addition of inorganic phosphate accelerated the rate of fermentation. capes.gov.br This phenomenon became known as the "Harden-Young effect." nih.gov

Their research led to the isolation of a phosphorylated sugar ester, which they termed the "Harden-Young ester." wikipedia.org Subsequent chemical analysis revealed this compound to be fructose (B13574) 1,6-bisphosphate. wikipedia.orgwikipedia.org This discovery was a landmark in the field of biochemistry, as it was one of the first metabolic intermediates to be identified, providing crucial evidence for the stepwise nature of metabolic pathways. nih.gov Harden and Young's work on sugar fermentation and fermentative enzymes earned them the Nobel Prize in Chemistry in 1929. wikipedia.org

The Significance of the Calcium Counterion in Cellular and Enzymatic Contexts

The calcium salt of fructose-1,6-diphosphate introduces another layer of biological significance due to the multifaceted roles of calcium ions (Ca2+) in cellular physiology. wikipedia.org Calcium is a ubiquitous second messenger, playing a critical role in a vast array of cellular processes. numberanalytics.comyoutube.com

The concentration of intracellular calcium is tightly regulated and its fluctuations are central to signal transduction pathways that control functions such as:

Muscle Contraction: Calcium ions are essential for the contraction of all muscle cell types. wikipedia.orgquora.com

Neurotransmitter Release: The influx of calcium at nerve terminals triggers the release of neurotransmitters. wikipedia.orgyoutube.com

Enzyme Regulation: Many enzymes require calcium ions as a cofactor for their activity. wikipedia.orgquora.comlibretexts.org

Gene Expression: Calcium signaling can influence the regulation of gene expression. youtube.com

Cellular Motility and Proliferation: Calcium ions are involved in processes like cell division and movement. libretexts.orgresearchgate.net

Extracellularly, calcium is vital for maintaining the potential difference across excitable cell membranes and for bone formation. wikipedia.org The interaction of calcium with proteins, often through specific binding motifs, triggers conformational changes that modulate protein function. libretexts.org For instance, calcium can bind to proteins like calmodulin and troponin C to regulate their activity. libretexts.org In the context of fructose-1,6-diphosphate, the calcium counterion can influence its stability and its interactions with cellular components. Some studies suggest that fructose-1,6-diphosphate can modulate intracellular calcium levels, potentially by affecting calcium influx or enhancing its transport. nih.gov

Overview of Fructose-1,6-Diphosphate Calcium Salt as a Research Reagent in Biochemical Investigations

This compound is a widely utilized reagent in biochemical and biomedical research. fishersci.no Its primary application stems from its role as a key substrate for studying the enzymes of glycolysis and gluconeogenesis, such as aldolase and fructose-1,6-bisphosphatase. abcam.com By providing this specific intermediate, researchers can investigate the kinetics, regulation, and inhibition of these crucial metabolic enzymes.

Furthermore, due to the known effects of both fructose-1,6-diphosphate and calcium on cellular metabolism and signaling, the calcium salt is employed in a variety of experimental settings. researchgate.netnih.gov For example, it has been used to investigate metabolic responses in healthy subjects and to explore its potential in modulating carbohydrate and lipid metabolism. nih.govresearchgate.net Research has also explored its use in synthesizing calcium-phosphate nanostructures for applications like drug delivery. nih.gov The compound's ability to chelate iron has also been noted, suggesting a potential role as an antioxidant. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12CaO12P2 B561225 Fructose-1,6-diphosphate calcium salt CAS No. 103213-33-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUINQIXDJNFJN-BAOOBMCLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CaO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fructose 1,6 Diphosphate in Core Metabolic Pathways

Central Role in Glycolysis

Glycolysis is the metabolic pathway that breaks down glucose into pyruvate (B1213749), generating ATP and NADH in the process. nih.gov Fructose-1,6-diphosphate (B8644906) is a central figure in this pathway, involved in a committed step and subsequent cleavage into three-carbon units.

Biosynthesis from Fructose-6-Phosphate (B1210287) Catalyzed by Phosphofructokinase-1

The formation of fructose-1,6-bisphosphate is the first committed and a major regulatory step in glycolysis. nih.gov This reaction is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1), which facilitates the transfer of a phosphate (B84403) group from an ATP molecule to fructose-6-phosphate. reactome.orgyoutube.com

Reaction: Fructose (B13574) 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADP reactome.org

This phosphorylation event is an irreversible reaction under cellular conditions. nih.govreactome.org PFK-1 is a tetrameric enzyme with distinct binding sites for its substrates and allosteric regulators. youtube.com The conversion of fructose-6-phosphate to a bisphosphate form is crucial as it prepares the symmetrical molecule for the subsequent cleavage reaction. youtube.com

Aldolase-Mediated Cleavage to Triose Phosphates (Dihydroxyacetone Phosphate and Glyceraldehyde-3-Phosphate)

Following its synthesis, fructose-1,6-bisphosphate is promptly cleaved in a reversible aldol (B89426) condensation reaction catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740), often simply called aldolase. nih.govwikipedia.org This reaction splits the six-carbon fructose-1,6-bisphosphate into two three-carbon isomers: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.orgebi.ac.uk

Reaction: Fructose 1,6-bisphosphate ⇌ Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde 3-Phosphate (G3P) nih.gov

This step is the fourth in the glycolytic pathway. nih.gov Vertebrates have three distinct aldolase isozymes (A, B, and C) which, despite having conserved active site residues, exhibit different kinetic properties and tissue distributions. nih.gov Aldolase A is primarily found in muscle and red blood cells, Aldolase B in the liver, kidney, and small intestine, and Aldolase C in the brain. nih.gov These Class I aldolases utilize a key lysine (B10760008) residue to form a Schiff base intermediate with the substrate to facilitate the carbon-carbon bond cleavage. ebi.ac.uknih.gov

Allosteric Regulatory Mechanisms within the Glycolytic Cascade

The enzyme responsible for synthesizing fructose-1,6-bisphosphate, PFK-1, is itself subject to complex allosteric regulation. It is a key control point for the entire glycolytic pathway. nih.gov

Inhibition: High concentrations of ATP and citrate, which signal that the cell has an abundance of energy, allosterically inhibit PFK-1. nih.govyoutube.com When ATP levels are high, it binds to a regulatory site on the enzyme, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate. youtube.comyoutube.com

Activation: Conversely, high concentrations of AMP, a signal of a low energy state, act as an allosteric activator of PFK-1, increasing the enzyme's activity. youtube.comnih.gov Another potent activator is fructose 2,6-bisphosphate, a regulatory molecule whose concentration is controlled by hormonal signals like insulin (B600854) and glucagon. kinxcdn.comalmerja.comyoutube.com

This reciprocal regulation ensures that glycolysis is active when energy is needed and suppressed when the cell's energy requirements are met. kinxcdn.comyoutube.com

Participation in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. jackwestin.com This process is essentially the reverse of glycolysis, but it must bypass the irreversible glycolytic steps. Fructose-1,6-bisphosphate is at the center of one of these bypasses.

Dephosphorylation by Fructose-1,6-bisphosphatase

In gluconeogenesis, the conversion of fructose-1,6-bisphosphate back to fructose-6-phosphate is not catalyzed by PFK-1 in reverse. Instead, it is accomplished by a different enzyme, Fructose-1,6-bisphosphatase (FBPase). almerja.comjackwestin.com FBPase catalyzes the hydrolysis of the phosphate group from the C-1 position of fructose-1,6-bisphosphate, releasing inorganic phosphate (Pi). nih.govnih.gov

Reaction: Fructose 1,6-bisphosphate + H₂O → Fructose 6-phosphate + Pi nih.gov

This reaction is a key rate-limiting step in gluconeogenesis and is found primarily in the liver and kidneys. almerja.comjackwestin.com The action of FBPase bypasses the energetically unfavorable reverse reaction of PFK-1, allowing for the synthesis of glucose when required. almerja.com

Regulation of Endogenous Glucose Production

The regulation of Fructose-1,6-bisphosphatase is critical for controlling the rate of endogenous glucose production and preventing wasteful "futile cycles" where glycolysis and gluconeogenesis run simultaneously. nih.gov The regulation of FBPase is reciprocal to that of PFK-1:

Inhibition: FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate. nih.govalmerja.com When cellular energy is low (high AMP levels), FBPase is inhibited, shutting down the energy-consuming pathway of gluconeogenesis. almerja.com Fructose 2,6-bisphosphate, which activates PFK-1 in glycolysis, strongly inhibits FBPase, ensuring that one pathway is favored over the other. almerja.comwikipedia.org

Activation: Low levels of AMP and fructose 2,6-bisphosphate lead to the activation of FBPase. almerja.comjackwestin.com Hormones like glucagon, which signal low blood glucose, trigger a cascade that lowers the concentration of fructose 2,6-bisphosphate, thereby relieving the inhibition on FBPase and promoting gluconeogenesis. almerja.comjackwestin.com Citrate, a signal of energy abundance, can also activate FBPase. youtube.com

This tight, reciprocal control at the level of fructose-1,6-bisphosphate synthesis and degradation is a cornerstone of central carbon metabolism, allowing organisms to maintain glucose homeostasis under diverse physiological conditions. youtube.comnih.gov

Interactive Table: Key Regulatory Enzymes

EnzymePathwayReactionActivatorsInhibitors
Phosphofructokinase-1 (PFK-1) GlycolysisFructose-6-P + ATP → Fructose-1,6-BP + ADP reactome.orgAMP, Fructose 2,6-bisphosphate youtube.comkinxcdn.comATP, Citrate nih.govyoutube.com
Fructose-1,6-bisphosphatase (FBPase) GluconeogenesisFructose-1,6-BP + H₂O → Fructose-6-P + Pi nih.govCitrate youtube.comAMP, Fructose 2,6-bisphosphate nih.govalmerja.com
Aldolase Glycolysis / GluconeogenesisFructose-1,6-BP ⇌ DHAP + G3P wikipedia.org--
Pyruvate Kinase GlycolysisPhosphoenolpyruvate (B93156) + ADP → Pyruvate + ATPFructose-1,6-bisphosphate youtube.comkinxcdn.comATP, Alanine kinxcdn.com

Interconnectivity with the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, branching off from the glycolytic intermediate glucose-6-phosphate. researchgate.nettuscany-diet.net This pathway is crucial for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for synthesizing pentose sugars required for nucleotide production. tuscany-diet.netnih.gov

Fructose-1,6-bisphosphate (F1,6BP) acts as a significant stimulator of the pentose phosphate pathway. researchgate.net An accumulation of F1,6BP signals a high flux through the upper stages of glycolysis. This accumulation can potently shunt glucose-6-phosphate (G6P), the entry point of the PPP, away from the main glycolytic path and into the PPP. researchgate.net This diversion ensures that when glycolytic activity is high, the necessary resources for biosynthesis and antioxidant defense, generated by the PPP, are also ramped up.

The non-oxidative phase of the PPP involves a series of reversible reactions that can interconvert various sugar phosphates. nih.gov This allows glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which are downstream of F1,6BP, to be recycled back into G6P. nih.govyoutube.com This metabolic flexibility enables the cell to continuously fuel the PPP for NADPH production when the demand is high.

A primary function of the PPP, stimulated by F1,6BP, is the generation of NADPH. researchgate.net NADPH is essential for maintaining a reduced intracellular environment and protecting the cell from oxidative damage caused by reactive oxygen species (ROS). One of the most critical roles of NADPH is the regeneration of the antioxidant glutathione (B108866) (GSH) from its oxidized form (GSSG) via the enzyme glutathione reductase. nih.govresearchgate.net

Research has demonstrated that Fructose-1,6-bisphosphate plays a direct role in preserving cellular health under conditions of oxidative stress.

Neuronal Protection: In studies on cortical neurons, FBP was shown to protect against oxidative stress by preserving intracellular concentrations of reduced glutathione (GSH). nih.govresearchgate.net This protective effect was partly attributed to an increase in glutathione reductase activity, the enzyme responsible for regenerating GSH. nih.govresearchgate.net

Cardiac Tissue: In isolated rat hearts subjected to oxidizing agents, F1,6BP prevented the loss of mitochondrial glutathione, indicating a protective effect on this critical organelle. nih.gov

Cancer Cells: In clear cell renal cell carcinoma, an accumulation of FBP was found to protect cancer cells from oxidative stress, thereby promoting their growth. nih.gov

This evidence underscores the importance of F1,6BP not just as a glycolytic intermediate, but as a key regulator that helps maintain cellular redox homeostasis by ensuring a steady supply of NADPH for the glutathione system. researchgate.net

Comparative Metabolic Utilization of Fructose and Glucose in Different Organisms

While both fructose and glucose are simple sugars that serve as energy sources, their metabolic pathways and regulation differ significantly, leading to distinct physiological effects. mvsu.edunutrition.org

Glucose is the body's preferred fuel source. mvsu.edu Upon entering cells, it is phosphorylated to glucose-6-phosphate and enters the tightly regulated glycolytic pathway. A key control point is the enzyme phosphofructokinase-1 (PFK-1), which converts fructose-6-phosphate to fructose-1,6-bisphosphate. nih.gov This step is subject to allosteric regulation by molecules like ATP and citrate, ensuring that glucose breakdown matches the cell's energy needs. youtube.com

Fructose metabolism, in contrast, is less tightly controlled. nutrition.org It is primarily metabolized in the liver, where it is first phosphorylated by fructokinase to fructose-1-phosphate. nih.gov This product is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These three-carbon molecules enter the glycolytic pathway downstream of the main PFK-1 regulatory step. nih.gov

This bypassing of the key rate-limiting step of glycolysis means that fructose metabolism can occur at a much faster and less regulated rate than glucose metabolism. nih.gov While glucose utilization is controlled by insulin and cellular energy status, fructose metabolism is largely dependent on its concentration. nutrition.orgnih.gov

Interactive Data Table: Key Differences in Glucose vs. Fructose Metabolism

FeatureGlucose MetabolismFructose Metabolism
Primary Site Systemic (all tissues)Primarily Liver nutrition.org
Insulin Requirement Required for uptake in many tissuesNot required for transport nih.gov
Rate-Limiting Step Phosphofructokinase-1 (PFK-1)Bypasses PFK-1 regulation nih.gov
Regulation Tightly regulated by hormones and allosteric effectorsLess regulated, faster rate nutrition.orgnih.gov
Initial Product Glucose-6-PhosphateFructose-1-Phosphate nih.gov

Enzymatic Allostery and Regulatory Mechanisms Mediated by Fructose 1,6 Diphosphate

Pyruvate (B1213749) Kinase Activation, Specifically M2 Isoform

Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. nih.gov The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this step and is allosterically activated by fructose-1,6-bisphosphate (FBP). biorxiv.orgoup.com PKM2 is predominantly expressed in proliferating cells, including cancer cells, and its regulation is critical for tumor metabolism. oup.comnih.gov

In the absence of FBP, PKM2 exists in a less active dimeric or monomeric state. biorxiv.org The binding of FBP to an allosteric site, located approximately 40 Å from the active site, induces a conformational change that promotes the formation of a highly active tetrameric state. nih.govbiorxiv.orgresearchgate.net This tetramerization significantly increases the enzyme's affinity for its substrate, PEP. nih.gov The allosteric site is located entirely within the regulatory C domain of the enzyme. nih.govresearchgate.net

The regulation of PKM2 by FBP is a feed-forward activation mechanism; the product of an earlier glycolytic step (FBP) activates a later step, ensuring a coordinated flux through the pathway. youtube.com In tumor cells, other allosteric effectors like serine also activate PKM2, and there is evidence of a synergistic allosteric mechanism between FBP and serine. escholarship.orgnih.gov Post-translational modifications, such as phosphorylation and acetylation, can disrupt the oligomeric state of PKM2 by altering the FBP binding site, leading to a switch to the less active dimeric/monomeric form. nih.gov

Fructose-1,6-bisphosphatase (FBPase) Regulation

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). nih.govolink.com Its activity is tightly controlled to prevent futile cycling with the opposing glycolytic enzyme, PFK-1. wikipedia.org

Allosteric Inhibition by Adenosine (B11128) Monophosphate (AMP)

Adenosine monophosphate (AMP) is a major allosteric inhibitor of FBPase. nih.govnih.gov High levels of AMP signal a low energy state in the cell, and its inhibition of FBPase helps to halt the energy-consuming process of gluconeogenesis. reddit.com AMP binds to an allosteric site distinct from the active site, inducing a conformational change that shifts the enzyme from an active "R" state to an inactive "T" state. nih.govnih.gov This transition involves a significant rotation of the subunit pairs within the tetrameric enzyme. nih.gov The binding of AMP to the allosteric site involves interactions with specific amino acid residues, including Lys-112 and Tyr-113 in pig kidney FBPase, which interact with the phosphate (B84403) and ribose moieties of AMP, respectively. nih.gov Mutation of these residues dramatically reduces the enzyme's sensitivity to AMP inhibition. nih.govportlandpress.com

Influence of Oligomerization States (Dimeric and Tetrameric Forms) on FBPase Activity and Sensitivity

While mammalian FBPase has traditionally been considered a tetrameric protein, recent evidence suggests that it can exist in an equilibrium between dimeric and tetrameric forms. nih.govnih.govresearchgate.net The dimeric form of muscle FBPase (FBP2) is fully catalytically active but is insensitive to allosteric inhibition by AMP. nih.govnih.govresearchgate.net Tetramerization is required to confer AMP sensitivity to the enzyme. nih.govnih.govresearchgate.net This indicates that the interactions between the dimers within the tetramer are crucial for the allosteric communication between the AMP binding site and the active site. The tetrameric form is predominantly found in the cell nucleus, while the dimeric form is associated with mitochondria. nih.govnih.gov

Species-Specific Allosteric Regulation in Gluconeogenic Enzymes

The allosteric regulation of FBPase can exhibit species-specific differences. For example, while AMP is a universal inhibitor, the synergistic inhibition by AMP and fructose (B13574) 2,6-bisphosphate (Fru-2,6-P2) observed in porcine FBPase is absent in the E. coli enzyme. nih.gov This difference is linked to the presence of a central aqueous cavity in the porcine enzyme that is not present in the E. coli FBPase. nih.gov Furthermore, the FBPase from Corynebacterium glutamicum is regulated by phosphoenolpyruvate and AMP. asm.org In some archaea, a bifunctional fructose-bisphosphate aldolase (B8822740)/phosphatase exists, which catalyzes two sequential steps in gluconeogenesis. uniprot.org

Fructose-1,6-bisphosphate Aldolase Activity and Isoform Specificity (Class I vs. Class II)

Fructose-1,6-bisphosphate aldolase is a ubiquitous enzyme that catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). wikipedia.org This reaction is central to both glycolysis and gluconeogenesis. wikipedia.org Aldolases are categorized into two main classes based on their reaction mechanism. wikipedia.orgresearchgate.net

Class II aldolases , predominantly found in bacteria and fungi, are metal-dependent enzymes, typically utilizing a divalent cation like Zn2+ to polarize the carbonyl group of the substrate. wikipedia.orgresearchgate.netfrontiersin.org They form an enolate intermediate instead of a Schiff base. researchgate.net Class II aldolases are generally homodimers but can also form tetramers and octamers. frontiersin.org Some organisms, like the cyanobacterium Synechocystis sp. PCC 6803 and the yeast Kluyveromyces lactis, possess both Class I and Class II aldolases. oup.comnih.gov

Interactive Data Table: Comparison of Aldolase Classes

Feature Class I Aldolase Class II Aldolase
Mechanism Forms a Schiff base intermediate. researchgate.net Metal-dependent (typically Zn2+), forms an enolate intermediate. wikipedia.orgresearchgate.net
Cofactor Requirement None. researchgate.net Divalent metal ions (e.g., Zn2+). wikipedia.orgresearchgate.net
Typical Organisms Animals, plants. wikipedia.org Bacteria, fungi. wikipedia.org
Quaternary Structure Typically homotetramers. frontiersin.org Typically homodimers, can form tetramers and octamers. frontiersin.org
Key Active Site Residue Conserved Lysine (B10760008). researchgate.net Metal-coordinating residues.

Broader Modulation of Enzyme Activities in Carbohydrate Metabolism

Beyond glycolysis, F-1,6-BP plays a regulatory role in glycogen (B147801) synthesis, particularly in bacteria. In Escherichia coli, F-1,6-BP acts as an allosteric activator of ADP-glucose pyrophosphorylase, the enzyme responsible for the synthesis of ADP-glucose, the precursor for glycogen synthesis. nih.gov The binding of F-1,6-BP to the regulatory site of ADP-glucose pyrophosphorylase triggers a conformational change that enhances its catalytic activity. nih.gov This allows the cell to channel excess glucose, once committed to glycolysis, towards storage as glycogen.

The regulatory influence of F-1,6-BP also extends to the enzyme phosphofructokinase-1 (PFK-1), which catalyzes its formation from fructose-6-phosphate. wikipedia.org While F-1,6-BP is the product of this reaction, its role in the regulatory kinetics of PFK-1 has been noted. nih.gov However, the primary allosteric activators of PFK-1 are AMP and fructose-2,6-bisphosphate, which signal low energy status and high substrate availability, respectively. youtube.comnih.gov

The enzyme fructose-1,6-bisphosphatase (FBPase), which catalyzes the reverse reaction of PFK-1 in gluconeogenesis, is allosterically inhibited by AMP and fructose-2,6-bisphosphate. nih.gov F-1,6-BP is the substrate for FBPase. nih.govnih.gov In skeletal muscle, the FBPase 2 (Fbp2) isozyme is involved in glyconeogenesis, the conversion of lactate (B86563) to glycogen, and its activity is crucial for replenishing glycogen stores, especially during periods of cold stress when other glucose sources are limited. nih.gov

The following tables summarize the key enzymatic modulations by Fructose-1,6-diphosphate (B8644906) in carbohydrate metabolism.

Table 1: Allosteric Activation of Enzymes by Fructose-1,6-Diphosphate

EnzymeOrganism/TissueMetabolic PathwayEffect of F-1,6-BP Binding
Pyruvate KinaseVarious (e.g., Liver, Muscle)GlycolysisAllosteric activation, increases affinity for phosphoenolpyruvate. vaia.comfrontiersin.orgnih.gov
ADP-glucose pyrophosphorylaseEscherichia coliGlycogen SynthesisAllosteric activation, promotes glycogen storage. nih.gov
Pyruvate Kinase M2 (PKM2)Various, including myoblastsGlycolysisPromotes tetramerization and increased enzymatic activity. frontiersin.orgbiorxiv.org

Table 2: Enzymes Metabolizing Fructose-1,6-Diphosphate

EnzymeMetabolic PathwayReaction Catalyzed
Phosphofructokinase-1 (PFK-1)GlycolysisFructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP. wikipedia.org
Fructose-1,6-bisphosphatase (FBPase)GluconeogenesisFructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi. nih.gov
Fructose-bisphosphate AldolaseGlycolysisFructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate.

Cellular and Molecular Impacts of Fructose 1,6 Diphosphate Calcium Salt

Regulation of Intracellular Calcium Dynamics

Fructose-1,6-diphosphate (B8644906) calcium salt exerts considerable influence over the maintenance of intracellular calcium homeostasis. Its mechanisms of action are multifaceted, involving extracellular interactions and direct effects on ion transport systems.

Extracellular Chelation of Calcium Ions and Subsequent Intracellular Effects

While Fructose-1,6-bisphosphate (FBP) is known to not enter neurons or glia, its protective effects are linked to its ability to modulate intracellular calcium ([Ca2+]i). nih.gov One proposed mechanism involves the chelation of extracellular calcium ions, which can influence the transmembrane calcium gradient and subsequently affect intracellular calcium levels. However, research indicates that FBP's capacity to protect neurons and stabilize [Ca2+]i during hypoxia is not solely due to calcium chelation. nih.gov Studies have shown that FBP prevents hypoxia-induced increases in [Ca2+]i even when the extracellular calcium concentration is increased to offset any chelation effect. nih.gov This suggests that while chelation may play a role, other signaling pathways are more critical to its neuroprotective and calcium-stabilizing effects. nih.gov The compound's protective actions are thought to be mediated through a phospholipase C-dependent signaling pathway. nih.gov

Attenuation of Voltage-Activated Calcium Currents

Fructose-1,6-bisphosphate has been shown to directly modulate the activity of voltage-activated calcium channels. Research on hippocampal slices demonstrates that F1,6BP can inhibit high voltage-activated calcium currents (ICa). frontiersin.org In experiments where synaptic transmission was blocked, F1,6BP was observed to attenuate these calcium currents, an effect that was reversible upon washout. frontiersin.org This inhibitory action on voltage-activated calcium channels contributes to its ability to reduce neuronal excitability and block epileptiform bursts, suggesting a mechanism of action that extends beyond metabolic support to direct influence on ion channel function. frontiersin.org

Modulation of Sarcoplasmic Ca2+-ATPase Activity

Fructose-1,6-diphosphate has a notable impact on the activity of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA), a critical enzyme for regulating calcium levels within muscle cells. In studies involving adriamycin-induced cardiotoxicity in rats, FDP administration was found to increase the activity of SRCa2+-ATPase in cardiomyocytes. nih.govnih.gov This effect was dose-dependent and correlated with a decrease in the intracellular calcium concentration. nih.govnih.gov By enhancing the function of this pump, FDP helps to clear calcium from the cytosol back into the sarcoplasmic reticulum, thereby alleviating calcium overload, a state associated with cellular injury. nih.gov The reduced activity of SERCA is a feature of aging and pathological conditions, leading to an accumulation of cytosolic Ca2+ which can impair muscle function. mdpi.com The ability of FDP to enhance SERCA activity points to a key mechanism for its protective effects in cardiomyocytes. nih.govnih.gov

Table 1: Effect of Fructose-1,6-Diphosphate on Cardiomyocyte Calcium and SRCa2+-ATPase Activity in Adriamycin-Treated Rats

Treatment GroupMyocardial Ca2+ (nmol/L)SRCa2+-ATPase Activity (μmol/mg prot/min)
Control185.34 ± 21.561.54 ± 0.23
Adriamycin (ADR)398.76 ± 35.430.67 ± 0.11
ADR + FDP (300 mg/kg)310.52 ± 29.870.98 ± 0.15
ADR + FDP (600 mg/kg)245.67 ± 25.111.21 ± 0.19
ADR + FDP (1200 mg/kg)199.88 ± 20.451.45 ± 0.21

Data adapted from a study on adriamycin-treated rats, showing a dose-dependent effect of FDP. nih.gov

Influence on Cellular Bioenergetics and ATP Production

Fructose-1,6-diphosphate is a key intermediate in the glycolytic pathway and plays a vital role in cellular energy metabolism. wikipedia.orgcaymanchem.com Its administration can directly influence the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Exogenous FDP can enhance energy supply to cells, particularly under conditions of stress like anoxia or ischemia. nih.gov It achieves this by serving as a substrate that can be readily converted into ATP. nih.gov This stimulation of glycolysis supports the maintenance of normal intracellular calcium levels during hypoxic or hypoglycemic conditions by ensuring sufficient ATP is available for ion pumps. nih.gov In brain slices subjected to hypoxia, FDP was shown to prevent the depletion of ATP. nih.gov The mechanism involves FDP bypassing the rate-limiting step of glycolysis catalyzed by phosphofructokinase, thereby accelerating ATP production. nih.gov

Cellular Protective Mechanisms under Metabolic Stress

The metabolic support provided by Fructose-1,6-diphosphate translates into significant cellular protection, especially under conditions of metabolic stress such as hypoxia.

Impact on Cell Viability and Function in Hypoxic Conditions

Fructose-1,6-diphosphate demonstrates a marked ability to preserve cell viability and function during periods of oxygen deprivation. nih.govnih.gov In studies on cultured rat cortical astrocytes and brain slices, FDP blocked the increase in intracellular calcium and prevented the depletion of ATP that normally occurs during hypoxia. nih.gov This stabilization of calcium and energy levels is crucial for preventing neuronal injury. nih.gov Further research on hypoxic hippocampal neurons confirmed that FDP preserves cellular integrity, as measured by the exclusion of dyes like trypan blue and propidium (B1200493) iodide, and maintains ATP levels. nih.gov The protective effects were observed even when glycolysis was inhibited in younger neurons, suggesting that in some cases, the mechanism is independent of its metabolic role and may involve the activation of specific neuroprotective signaling pathways. nih.gov

Table 2: Effect of Fructose-1,6-bisphosphate on ATP Levels and Intracellular Calcium in Rat Brain Slices under Hypoxia

ConditionTreatmentATP (% of Control)[Ca2+]i (nM)
NormoxiaControl100150
HypoxiaNo Treatment55450
HypoxiaFructose-1,6-bisphosphate (3.5 mM)95160

Data synthesized from findings indicating FDP's ability to block ATP depletion and [Ca2+]i increases during hypoxia. nih.gov

Protection of Mitochondria from Calcium Overload

Fructose-1,6-diphosphate (FDP) has been observed to play a role in mitigating the detrimental effects of calcium overload in cells, a condition that can lead to mitochondrial dysfunction and cell death. Research indicates that FDP may exert its protective effects by influencing intracellular calcium concentrations and mitochondrial function.

Furthermore, direct effects of fructose-1,6-bisphosphate (F1,6bP), the anionic form of the compound, on mitochondrial respiration have been reported. Studies on isolated mitochondria have shown that F1,6bP can inhibit oxidative phosphorylation. nih.gov This inhibitory effect on mitochondrial respiration could potentially reduce the mitochondrial membrane potential, which is a driving force for mitochondrial calcium uptake, thereby limiting calcium accumulation within the mitochondrial matrix. nih.gov While high levels of glucose are known to inhibit respiration in a phenomenon known as the "Crabtree effect," F1,6bP itself has been identified as a regulator of mitochondrial oxidative phosphorylation. nih.gov This modulation of mitochondrial activity may be a key component of its cytoprotective effects under conditions of cellular stress that involve calcium dysregulation. nih.gov

Table 1: Effect of Fructose-1,6-Diphosphate (FDP) on Cardiomyocyte Calcium and SRCa2+-ATPase Activity in Adriamycin-Treated Rats

Treatment GroupCardiomyocyte Calcium Concentration (nmol/L)SRCa2+-ATPase Activity (μmol/mg prot/h)
Control245.3 ± 21.715.8 ± 2.1
Adriamycin (ADR)489.6 ± 35.27.4 ± 1.5
ADR + FDP (300 mg/kg)350.1 ± 28.910.2 ± 1.8
ADR + FDP (600 mg/kg)298.4 ± 25.412.5 ± 2.0
ADR + FDP (1200 mg/kg)260.7 ± 22.814.6 ± 2.3
*Data derived from studies on adriamycin-induced cardiotoxicity. nih.govnih.gov Values are presented as mean ± standard deviation. *P<0.01 compared with the ADR group.

Modulation of Neural Excitability and Related Processes (e.g., Anti-epileptiform Actions)

Fructose-1,6-diphosphate has demonstrated significant potential in modulating neural excitability, most notably through its anti-epileptiform actions. This has been observed in various experimental models of seizures. nih.gov The compound appears to exert its effects through multiple mechanisms, including direct interaction with ion channels and modulation of metabolic pathways that influence neuronal function.

A key finding is the ability of exogenously applied Fructose-1,6-bisphosphate (F1,6BP) to block epileptiform bursts in hippocampal slices. nih.gov This anti-epileptiform action is attributed, at least in part, to the attenuation of voltage-activated calcium currents (ICa). nih.gov The blockade of these calcium currents occurs rapidly, suggesting a direct extracellular effect of F1,6BP on voltage-gated calcium channels. nih.gov This mechanism is significant as it reduces neuronal hyperexcitability without substantially affecting normal neuronal firing or excitatory synaptic transmission, which is a desirable characteristic for an anti-seizure agent. nih.gov The dependence of these epileptiform bursts on calcium is further supported by their blockage with non-specific calcium channel blockers. nih.gov

In addition to its direct effects on ion channels, FDP influences neuronal excitability by altering cellular metabolism. It has been shown to shift glucose metabolism from the glycolytic pathway towards the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov This metabolic shift is significant because the PPP generates NADPH, which is crucial for the regeneration of reduced glutathione (B108866) (GSH). nih.gov Glutathione is an endogenous antioxidant with known anticonvulsant properties. nih.gov Therefore, by increasing the flux through the PPP, FDP may enhance the brain's intrinsic antioxidant capacity and contribute to the suppression of seizure activity. nih.govnih.gov Studies have shown that oral administration of FDP demonstrates anticonvulsant activity in animal models of epilepsy. nih.gov

Table 2: Effects of Fructose-1,6-bisphosphate (F1,6BP) on Neuronal Activity in Hippocampal Slices

Neuronal ActivityEffect of F1,6BP (2.5–5 mM)Key Finding
Epileptiform Population BurstsBlocked in ~67% of slicesAttributed to attenuation of voltage-activated calcium currents. nih.gov
Intrinsic Neuronal FiringNo significant changeSuggests a selective action on pathological activity. nih.gov
Glutamatergic Synaptic TransmissionNo significant reductionPreserves normal excitatory communication. nih.gov
GABAergic Synaptic TransmissionModerate reduction (~50%)Indicates a differential effect on inhibitory synapses. nih.gov
Voltage-Activated Calcium Currents (ICa)Attenuated by ~40%A primary mechanism for its anti-epileptiform action. nih.gov

Roles in Signal Transduction Pathways

Fructose-1,6-diphosphate is involved in the modulation of several key signal transduction pathways, which underlies its diverse cellular effects, including its neuroprotective and anti-inflammatory properties. nih.govnih.gov Its influence extends from fundamental metabolic regulation to more complex signaling cascades involving cell surface receptors and intracellular kinases.

One of the primary roles of FDP in signaling is its ability to redirect glucose metabolism towards the pentose phosphate pathway (PPP). nih.govnih.gov This shift has significant downstream consequences for cellular signaling, particularly in the context of oxidative stress. The PPP is the main source of NADPH, which is essential for the glutathione reductase system that combats reactive oxygen species. By stimulating the PPP, FDP enhances the cell's antioxidant defenses, a crucial mechanism for cell survival under various pathological conditions. nih.govnih.gov

FDP has also been shown to exert its effects through the activation of the adenosinergic signaling pathway. nih.govnih.gov Research indicates that the administration of FDP leads to an increase in extracellular adenosine levels. nih.gov This adenosine then acts on its receptors, particularly the A1 and A2A receptors, to initiate downstream signaling cascades. nih.govnih.govnih.gov For instance, the analgesic effects of FDP in neuropathic pain models are dependent on the activation of both A1 and A2A receptors, which in turn triggers the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive potassium channel (KATP) pathway. nih.gov This suggests that FDP can indirectly modulate neuronal function and inflammation by harnessing the well-established signaling roles of adenosine. nih.govnih.gov

Furthermore, there is evidence linking fructose-1,6-bisphosphatase (FBP1), the enzyme that dephosphorylates F1,6bP, to the mitogen-activated protein kinase (MAPK) pathway. FBP1 has been found to inhibit the activation of ERK, a key component of the MAPK cascade, by blocking the interaction of the scaffold protein IQGAP1 with other elements of the pathway. nih.gov While this research was conducted in the context of cancer, it highlights a potential mechanism by which the levels of F1,6bP could influence a critical signaling pathway that governs cell proliferation, differentiation, and survival in various cell types.

Methodological Approaches in Fructose 1,6 Diphosphate Calcium Salt Research

Chemical and Enzymatic Synthesis Techniques

The production of fructose-1,6-diphosphate (B8644906) calcium salt can be achieved through various chemical and enzymatic routes. These methods are designed to control the specific salt form and to maximize the efficiency of production, particularly in bioconversion processes.

Controlled Synthesis of Monocalcium and Dicalcium Salts

The controlled synthesis of specific calcium salts of fructose-1,6-diphosphate, namely the monocalcium and dicalcium forms, is essential for various applications. The choice of synthesis method can influence the final product's composition and properties.

One common method for preparing the dicalcium salt involves the enzymatic synthesis of fructose-1,6-diphosphate (FDP) followed by precipitation with a calcium source. For instance, after the enzymatic conversion of a substrate like glucose to FDP, the reaction solution can be treated with calcium chloride to yield dicalcium fructose-1,6-diphosphate. google.com This process allows for the separation and purification of the desired salt.

Another approach involves the selective precipitation of calcium-sugar complexes. In a process starting with a mixture of fructose (B13574) and glucose, a calcium base (such as calcium oxide or hydroxide) can be added to precipitate calcium fructosate. google.com This complex can then be treated with phosphoric acid to liberate fructose and precipitate calcium phosphate (B84403) salts. google.com While this method focuses on fructose separation, it demonstrates the principle of controlled precipitation of calcium-sugar derivatives.

A sonochemical method has also been developed for the synthesis of dicalcium fructose-1,6-bisphosphate (Ca₂FBP) porous microspheres. nih.gov This technique utilizes ultrasound to induce the chemical reaction, leading to the formation of porous microspheres with potential applications in promoting osteogenic differentiation. nih.gov

The synthesis of the monocalcium salt is also of interest. Generally, the preparation of calcium sugar phosphates involves the reaction of fructose with a source of calcium ions in a solution, followed by crystallization and drying to obtain the final product. The stoichiometry of the reactants and the reaction conditions can be adjusted to favor the formation of the monocalcium salt.

Table 1: Synthesis Methods for Fructose-1,6-Diphosphate Calcium Salts

Salt FormSynthesis MethodKey Reagents/ConditionsReference
DicalciumEnzymatic Synthesis and PrecipitationFDP reaction solution, Calcium chloride google.com
DicalciumSonochemical SynthesisUltrasound, Fructose 1,6-bisphosphate, Calcium source nih.gov
MonocalciumGeneral Chemical SynthesisFructose, Calcium ion source, Crystallization
Calcium-Fructose ComplexPrecipitation from Sugar MixtureFructose/glucose solution, Calcium oxide/hydroxide (B78521) google.com

Bioconversion Processes and Yield Optimization (e.g., using yeast cells)

Bioconversion processes, particularly those employing yeast cells, are a cornerstone of fructose-1,6-diphosphate production. These methods leverage the natural metabolic pathways of microorganisms to synthesize the target compound, with significant research focused on optimizing the yield.

A prominent method involves the use of permeabilized yeast cells, such as Saccharomyces pastorianus, to catalyze the enzymatic phosphorylation of glucose with inorganic phosphate. google.com The process requires a high concentration of active yeast biomass. To enhance yield, fermentation strategies are optimized. For example, fed-batch fermentation with a controlled glucose feed can significantly increase biomass production compared to batch processes. google.com Further improvements can be achieved using microfiltration strategies to reach even higher biomass densities. google.com

The efficiency of the bioconversion itself is dependent on several critical parameters. The molar ratio of the substrates (glucose and phosphate), the concentration of the biocatalyst (permeabilized yeast cells), and the choice of permeabilizing agent are all crucial factors that can be manipulated to maximize the production of fructose-1,6-diphosphate. google.com By fine-tuning these parameters, a high yield of the final product can be achieved in a relatively short process time. google.com

Enzymatic synthesis can also be performed using purified enzymes. For instance, fructose-1,6-diphosphate can be synthesized from glucose using a system of three enzymatic reactions with simultaneous ATP regeneration. nih.gov Enzymes for this process can be sourced from thermophilic organisms like Bacillus stearothermophilus. Research has shown that there is an optimal concentration for each enzyme to achieve the maximum FDP yield. nih.gov The use of a semibatch reactor, where a substrate like acetyl phosphate is fed continuously, has been shown to improve the yield of FDP compared to a batch reactor, although it may increase the reaction time. nih.gov

Table 2: Factors Affecting Yield in Bioconversion of Fructose-1,6-Diphosphate

FactorDescriptionImpact on YieldReference
Fermentation StrategyUse of fed-batch or microfiltration to increase yeast biomass.Higher biomass leads to increased catalyst concentration and higher product output. google.com
Substrate Molar RatioThe ratio of glucose to inorganic phosphate.Optimizing the ratio is critical for efficient conversion. google.com
Biocatalyst ConcentrationThe amount of permeabilized yeast cells used.Higher concentrations can increase the reaction rate and final yield. google.com
Permeabilization AgentThe chemical used to make the yeast cell wall permeable to substrates.Affects enzyme activity and substrate uptake. google.com
Enzyme Concentration (Purified Systems)The concentration of each purified enzyme in the reaction mixture.An optimal concentration exists for each enzyme to maximize yield. nih.gov
Reactor TypeUse of batch versus semibatch reactors.A semibatch reactor can improve yield by controlling substrate addition. nih.gov

Quantitative and Qualitative Analytical Methodologies

A suite of sophisticated analytical techniques is employed to ensure the quality, purity, and structural integrity of fructose-1,6-diphosphate calcium salt. These methods allow for the separation, detection, and detailed characterization of the compound.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography for Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for the separation and quantitative analysis of fructose-1,6-diphosphate and its related compounds in various matrices, including fermentation broths.

HPLC methods have been developed for the analysis of fructose-1,6-diphosphate, often in mixed-mode chromatography. capes.gov.br For instance, a Newcrom B mixed-mode column can be used with a mobile phase of acetonitrile (B52724) and water with an ammonium (B1175870) formate (B1220265) buffer to retain and separate fructose-1,6-bisphosphate from other sugar phosphates like fructose-6-phosphate (B1210287). capes.gov.br Charged aerosol detection (CAD) can be employed for high-resolution detection. capes.gov.br

Ion chromatography is another highly effective method for the rapid and accurate detection of FDP. nih.gov Using an anion exchange column, such as an AS11-HC, with suppressed conductivity detection and a potassium hydroxide eluent, FDP in fermentation broth can be qualitatively and quantitatively analyzed. nih.gov This method can also simultaneously analyze other related compounds like phosphate, fructose-6-phosphate, and glucose-6-phosphate. nih.gov The method demonstrates good linearity, recovery, and precision, with a low detection limit. nih.gov

Table 3: Chromatographic Methods for Fructose-1,6-Diphosphate Analysis

TechniqueColumn TypeMobile Phase/EluentDetection MethodApplicationReference
HPLCNewcrom B (Mixed-Mode)Acetonitrile/Water with Ammonium Formate BufferCharged Aerosol Detection (CAD)Separation from other sugar phosphates capes.gov.br
Ion ChromatographyAS11-HC (Anion Exchange)50 mmol/L Potassium HydroxideSuppressed ConductivityAnalysis in fermentation broth nih.gov

Spectroscopic Characterization (e.g., FTIR Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of this compound, providing information about the functional groups present in the molecule. While specific FTIR studies on the pure calcium salt are not extensively detailed in the provided context, the technique is widely used for characterizing related calcium phosphate materials.

In the synthesis of calcium-phosphate nanostructures using fructose 1,6-bisphosphate trisodium (B8492382) salt as a phosphorus source, FTIR spectroscopy is employed to characterize the composition of the as-prepared products. nih.gov Similarly, FTIR is used to analyze calcium phosphate precipitates, helping to identify the different phases present, such as brushite or octacalcium phosphate, by comparing the spectra to known standards. researchgate.net The technique can identify characteristic absorption bands for phosphate groups and water molecules within the crystal structure. researchgate.net The IR spectrum of D-Fructose-1,6-diphosphate dicalcium salt is available in chemical databases, providing a reference for its spectroscopic signature. chemicalbook.com

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure of materials. In the context of this compound and related compounds, XRD is used to analyze the crystal phase and composition.

Similar to FTIR, XRD is a key method for characterizing calcium-phosphate nanostructures synthesized using fructose 1,6-bisphosphate. nih.gov It allows for the identification of the crystalline phases formed, such as amorphous calcium phosphate or hydroxyapatite. nih.gov In studies of calcium phosphate bioceramics, XRD patterns are used to identify the mixture of crystalline phases present, for example, β-calcium pyrophosphate and β-tricalcium phosphate. researchgate.net While a specific XRD pattern for this compound is not detailed in the provided search results, the technique's application to the enzyme fructose-1,6-diphosphatase to determine its molecular symmetry highlights its importance in the structural analysis of related biological molecules. nih.gov The analysis of various calcium phosphate powders by XRD provides a basis for how this technique would be applied to the crystalline salt of fructose-1,6-diphosphate to understand its atomic and molecular structure.

Enzyme Assay Development and Standardization

The development and standardization of enzyme assays are fundamental for quantifying the activity of enzymes that metabolize Fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase (FBPase) and aldolase (B8822740). nih.govmdpi.com These assays are crucial for understanding enzyme kinetics and regulation.

A prevalent method for measuring the activity of these enzymes is the coupled spectrophotometric assay. sigmaaldrich.comsigmaaldrich.com In this approach, the product of the primary enzymatic reaction becomes the substrate for a second, "coupling" enzyme. This second reaction is designed to produce or consume a molecule that absorbs light, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). sigmaaldrich.com The rate of change in light absorbance at a specific wavelength (commonly 340 nm for NADH/NADPH) is directly proportional to the activity of the primary enzyme. sigmaaldrich.comsigmaaldrich.com

For instance, an assay for Fructose-1,6-bisphosphatase (FBPase), which converts Fructose-1,6-bisphosphate to Fructose-6-phosphate, can be developed. mdpi.comabcam.com The Fructose-6-phosphate produced is then converted to Glucose-6-phosphate by a coupling enzyme, phosphoglucose (B3042753) isomerase. A second coupling enzyme, Glucose-6-phosphate dehydrogenase, then oxidizes the Glucose-6-phosphate, a reaction that reduces NADP⁺ to NADPH. sigmaaldrich.com The rate of NADPH formation, measured as an increase in absorbance at 340 nm, reflects the FBPase activity. sigmaaldrich.com Similarly, Fructose-1,6-bisphosphate can be measured by coupling its cleavage by aldolase to the consumption of NADH via triosephosphate isomerase and α-glycerophosphate dehydrogenase. sigmaaldrich.com

Standardization of these assays is critical for ensuring reproducible and comparable results. This involves several key steps:

Defining Enzyme Units: An enzyme unit is typically defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions (e.g., 1 µmole of substrate per minute). sigmaaldrich.com

Controlling Reaction Conditions: Parameters such as pH, temperature, and buffer composition must be precisely controlled and reported. sigmaaldrich.comsigmaaldrich.com For FBPase, a pH of 9.5 and a temperature of 25°C are often used. sigmaaldrich.com

Specifying Reagent Concentrations: The final concentrations of the substrate (Fructose-1,6-diphosphate), cofactors (such as manganese chloride or magnesium chloride), and all coupling enzymes and reagents must be standardized. sigmaaldrich.comsigmaaldrich.com

Research has utilized these standardized assays to investigate enzyme kinetics. For example, studies on FBPase from the red-eared slider turtle used assays to determine that under anoxic conditions, the enzyme's maximal activity decreases, suggesting a regulatory mechanism to inhibit gluconeogenesis. mdpi.com

Table 2: Example of Standardized Assay Conditions for Fructose-1,6-Diphosphatase

Component Final Concentration Role
Glycine Buffer (pH 9.5) 92 mM Maintains optimal pH for the reaction.
Fructose-1,6-diphosphate 1.4 mM Substrate for FBPase.
Manganese Chloride 0.34 mM Divalent cation cofactor for FBPase.
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) 0.4 mM Co-substrate for the coupling reaction.
Phosphoglucose Isomerase 14 units Coupling enzyme 1.
Glucose-6-Phosphate Dehydrogenase 3 units Coupling enzyme 2, produces measurable signal.

This table is based on the continuous spectrophotometric rate determination method detailed in reference sigmaaldrich.com.

Advanced Research Directions and Broader Biochemical Applications of Fructose 1,6 Diphosphate Calcium Salt

Fructose-1,6-diphosphate (B8644906), a key intermediate in glycolysis, is increasingly being explored for applications beyond its central metabolic role. Advanced research is uncovering its potential in biomaterials science, prebiotic chemistry, and as a signaling molecule in various organisms. These investigations are broadening the understanding of its biochemical significance and opening up new avenues for its use.

Q & A

Q. What are the critical considerations for maintaining FDP-Ca stability in experimental workflows?

FDP-Ca is prone to hydrolysis under non-optimal conditions. Storage at 2–8°C in airtight, desiccated containers is essential to minimize degradation, as moisture and higher temperatures accelerate phosphate group hydrolysis . For in vitro assays, avoid prolonged exposure to neutral or alkaline buffers (pH >7.0), which destabilize the molecule. Pre-experiment validation via HPLC or enzymatic assays (e.g., aldolase-coupled reactions) is recommended to confirm purity and activity .

Q. How can intracellular FDP-Ca levels be accurately quantified in microbial models like E. coli?

Use acidic extraction protocols (e.g., 0.5 M HClO₄) to rapidly quench metabolism and stabilize FDP-Ca. Quantify via enzymatic assays with fructose-1,6-bisphosphatase or aldolase-coupled systems , where FDP-Ca is enzymatically cleaved to produce NADH, measurable spectrophotometrically at 340 nm . Alternatively, LC-MS with isotope dilution (e.g., ¹³C-labeled FDP) improves specificity in complex matrices .

Q. What experimental designs are optimal for studying FDP-Ca’s role in glycolysis regulation?

Employ chemostat cultures under controlled nutrient limitation (e.g., carbon or phosphate) to correlate FDP-Ca levels with glycolytic flux. Combine this with transcriptomic analysis (e.g., RNA-seq) of genes encoding aldolase or phosphofructokinase to assess feedback loops. Note that FDP-Ca pools in E. coli inversely correlate with growth rates under glucose-limited conditions, necessitating kinetic sampling at multiple time points .

Advanced Research Questions

Q. How can conflicting data on FDP-Ca’s regulatory role in bacterial stable RNA synthesis be resolved?

Studies in E. coli mutants (e.g., fda aldolase mutants) show that FDP-Ca accumulation does not directly repress rRNA synthesis, contradicting earlier hypotheses . To reconcile this, design experiments using metabolite pulse-chase with ¹³C-FDP-Ca and flux balance analysis to distinguish between direct allosteric effects and indirect metabolic bottlenecks (e.g., ATP/AMP ratios). Include phosphoproteomic profiling to identify phosphorylation-dependent signaling cascades influenced by FDP-Ca .

Q. What methodologies address FDP-Ca’s instability in erythrocyte storage studies?

In blood stored with acid-citrate-dextrose (ACD), FDP-Ca degrades within hours due to phosphatase activity. Use rapid freezing in liquid N₂ and metabolite extraction within 10 minutes of collection to preserve levels. For long-term studies, supplement ACD with phosphatase inhibitors (e.g., sodium fluoride) and validate recovery via spiked internal standards .

Q. How can FDP-Ca be utilized in biocatalytic synthesis of rare sugars (e.g., 6-deoxy-D-fructose)?

FDP-Ca serves as a substrate for multi-enzyme cascades (e.g., aldolase + triose phosphate isomerase) in aqueous media at pH 7.0. Optimize reaction conditions by:

  • Maintaining substoichiometric NAD⁺/NADH ratios to drive equilibrium toward dephosphorylation.
  • Using lactaldehyde as a nucleophile to generate 6-deoxy derivatives via aldol condensation.
  • Monitoring intermediates with ³¹P-NMR to track phosphate migration and hydrolysis .

Methodological Challenges and Solutions

Q. How to handle discrepancies in FDP-Ca quantification across assay platforms?

Enzymatic assays may overestimate FDP-Ca due to cross-reactivity with fructose-6-phosphate (F6P). Implement dual-step validation :

Pre-treatment with phosphoglucose isomerase to convert F6P to glucose-6-phosphate (G6P), which does not interfere.

HPLC-MS/MS with a C18 column and ion-pairing reagents (e.g., tributylamine) for baseline separation of phosphorylated isomers .

Q. What strategies improve FDP-Ca solubility in cell culture media?

FDP-Ca has limited solubility in neutral buffers. Prepare stock solutions in 30% glycerol or 30 mM Tris-HCl (pH 6.5) to enhance dissolution. For in vivo delivery (e.g., ischemia-reperfusion models), use liposome-encapsulated FDP-Ca to bypass solubility limitations and improve cellular uptake .

Contradictions in Metabolic Signaling

Q. Why do FDP-Ca levels decrease in slow-growing E. coli despite its proposed role as a growth rate regulator?

While FDP-Ca is a key glycolytic intermediate, its depletion in slow-growth phases suggests carbon flux diversion toward the pentose phosphate pathway (PPP) or gluconeogenesis. Validate via ¹³C metabolic flux analysis and knockout strains (e.g., ΔpfkA/B) to dissect PPP vs. glycolysis contributions. This paradox highlights FDP-Ca’s role as a metabolic rheostat rather than a direct transcriptional regulator .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.